2-(2,4-dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O3S/c1-7-17-10(6-24-7)13-19-20-14(23-13)18-12(21)5-22-11-3-2-8(15)4-9(11)16/h2-4,6H,5H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWXETQFZYJJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Thiazole Formation: The thiazole ring is synthesized by reacting 2-methylthioamide with appropriate reagents to form 2-methylthiazole.
Oxadiazole Formation: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with appropriate reagents.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiazole and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole and oxadiazole rings is often associated with bioactivity.
Medicine
In medicinal chemistry, the compound can be explored for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound may be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, while the thiazole and oxadiazole rings may enhance binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs with 1,3,4-Oxadiazole and Thiazole Moieties
Compounds sharing the 1,3,4-oxadiazole-thiazole backbone demonstrate variations in substituents that influence physicochemical and biological properties:
Key Observations :
- Substituent Effects: The target compound’s 2,4-dichlorophenoxy group enhances lipophilicity compared to methoxy () or amino-thiazole () substituents. This may improve membrane permeability but reduce aqueous solubility.
- Thermal Stability : Analogs like 4k (mp 203–206°C) exhibit higher melting points than the target compound’s structural relatives, likely due to stronger intermolecular interactions from chlorophenyl groups .
- Bioactivity Trends : Compounds with chlorinated aromatic systems (e.g., 2,4-D in ) often show herbicidal or enzyme-inhibitory activity, suggesting the target compound may share similar mechanisms .
Enzyme-Targeting Analogs
Compounds with 1,3,4-oxadiazole-thiazole scaffolds, such as those in , inhibit enzymes like α-glucosidase and acetylcholinesterase. For instance:
- N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) : Exhibits α-glucosidase inhibition (IC₅₀: 12.3 µM) due to its indole moiety .
- Target Compound : The 2-methylthiazole group may enhance interactions with enzyme active sites, though specific data are unavailable.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that exhibits a range of biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes:
- A dichlorophenoxy group which enhances its lipophilicity and potential interaction with biological membranes.
- A thiazole moiety that is known for its role in various biological activities.
- An oxadiazole ring which contributes to its pharmacological properties.
The chemical formula is with a molecular weight of 385.22 g/mol.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The dichlorophenoxy group may modulate enzyme activity or receptor binding, while the thiazole and oxadiazole rings may enhance binding affinity and specificity. This interaction can lead to the inhibition or activation of various cellular pathways, affecting processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that compounds containing thiazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures possess cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency; for example, one study reported an IC50 of 1.61 µg/mL against specific cancer cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| Compound 13 | Jurkat & A-431 | < Doxorubicin |
Antibacterial Activity
The oxadiazole derivatives have been noted for their antibacterial properties. In vitro studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective antibacterial action comparable to standard antibiotics like gentamicin .
Table 2: Antibacterial Activity
| Bacteria | MIC (µg/mL) | Reference Drug |
|---|---|---|
| Escherichia coli | 50 | Gentamicin |
| Staphylococcus aureus | 100 | Gentamicin |
| Klebsiella pneumonia | 75 | Gentamicin |
| Bacillus cereus | 150 | Gentamicin |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds containing thiazole and oxadiazole rings:
- Antitumor Studies : A study highlighted the effectiveness of thiazole-containing compounds in inhibiting tumor growth in animal models. The observed interactions with specific proteins involved in cell cycle regulation suggest a promising avenue for cancer therapy .
- Antimicrobial Efficacy : Another research project focused on synthesizing oxadiazole derivatives showed strong antibacterial effects against multiple strains of bacteria, indicating their potential use in treating bacterial infections .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at a molecular level with target proteins, revealing hydrophobic interactions as key contributors to their biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(2,4-dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole or thiazole rings. For example, thiazole rings are often synthesized via cyclization of thiourea derivatives with α-halo ketones, while oxadiazoles may be formed using hydrazide precursors and dehydrating agents like POCl₃. Key steps include coupling the phenoxyacetamide moiety to the heterocyclic core under reflux in solvents such as dichloromethane or ethanol. Temperature control (e.g., 20–25°C for acylation) and pH adjustments are critical to avoid side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the connectivity of the thiazole, oxadiazole, and acetamide groups. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1667 cm⁻¹) and aromatic C-Cl bonds. Mass spectrometry (MS) provides molecular weight validation, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. How can researchers assess the purity of the synthesized compound?
- Methodological Answer : Purity is evaluated via HPLC with a reverse-phase C18 column, using acetonitrile/water gradients. Melting point analysis (e.g., capillary method) and elemental analysis (C, H, N, S) are also standard. Discrepancies in elemental composition >0.3% indicate impurities, necessitating recrystallization or column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Methodological Answer : Yield optimization requires systematic variation of solvents, catalysts, and temperatures. For example, replacing dichloromethane with DMF may enhance solubility of intermediates. Catalysts like triethylamine (1.5 equivalents) can accelerate acylation. Reaction monitoring via TLC every 30 minutes ensures timely termination to prevent degradation. A study on similar acetamide derivatives achieved 85% yield by maintaining pH 7–8 and 60°C .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions often arise from differences in assay protocols or compound purity. Researchers should:
- Standardize bioassays (e.g., MIC for antimicrobial studies using CLSI guidelines).
- Validate purity via HPLC-MS before testing.
- Compare IC₅₀ values against reference compounds (e.g., doxorubicin for cytotoxicity). Meta-analyses of structural analogs (e.g., thiazole-oxadiazole hybrids) can contextualize results .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions between the compound’s pharmacophores (e.g., oxadiazole’s electron-deficient ring) and target proteins (e.g., EGFR kinase). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. MD simulations (>100 ns) assess binding stability in physiological conditions. PubChem data (CID: [retrieve from database]) provides initial structural inputs .
Q. What advanced techniques elucidate crystallographic structure and polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines the structure, identifying bond lengths and angles. Powder XRD detects polymorphs. For unstable crystals, synchrotron radiation improves resolution. A recent study on a related acetamide used SHELXL-2018 to resolve disorder in the thiazole ring, achieving R-factor <0.05 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
